molecular formula C18H22N4O3S3 B2891503 3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 690246-65-2

3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2891503
CAS No.: 690246-65-2
M. Wt: 438.58
InChI Key: MNZJVAJODPPTSI-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H22N4O3S3 and its molecular weight is 438.58. The purity is usually 95%.
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Biological Activity

The compound 3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is part of a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the azepane sulfonamide group and the prop-2-en-1-ylsulfanyl moiety contribute to its unique chemical properties, potentially enhancing its biological efficacy.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values below 10 µM against breast cancer cells (MCF-7) . The mechanism of action often involves cell cycle arrest and induction of apoptosis.

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-7<10Induction of necrosis
19MCF-7<10CDK1 inhibition and G2/M arrest

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For example, studies have shown comparable antimicrobial activity to standard antibiotics like ciprofloxacin . The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can significantly enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds similar to the one have demonstrated significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

Study on Anticancer Activity

In a recent study involving a series of new thiadiazole derivatives, compounds were synthesized and evaluated for their antiproliferative effects. Notably, derivatives 6b and 19 were selected for further investigation due to their low IC50 values and high selectivity against cancer cells . These findings suggest that modifications to the thiadiazole structure can yield potent anticancer agents.

Study on Antimicrobial Properties

A comparative study assessed the antimicrobial effects of various thiadiazole derivatives against a range of bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on the thiadiazole scaffold .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S3/c1-2-12-26-18-21-20-17(27-18)19-16(23)14-8-7-9-15(13-14)28(24,25)22-10-5-3-4-6-11-22/h2,7-9,13H,1,3-6,10-12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZJVAJODPPTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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